![molecular formula C24H22ClN3O4S B2836952 N-[(2-chlorophenyl)methyl]-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1252819-82-1](/img/structure/B2836952.png)

N-[(2-chlorophenyl)methyl]-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

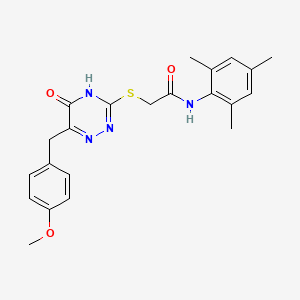

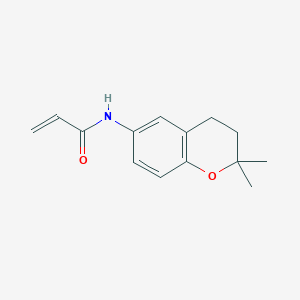

The compound is a complex organic molecule with several functional groups. It contains a thieno[3,2-d]pyrimidin-1-yl group, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). This group is attached to an acetamide group (a compound containing a carbonyl (C=O) group attached to nitrogen) and a chlorophenyl group (a benzene ring with a chlorine atom attached). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the heterocyclic ring, the acetamide group, and the chlorophenyl group would all contribute to its overall structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorine atom could make it relatively dense and possibly reactive. The heterocyclic ring could also influence its stability and reactivity .Scientific Research Applications

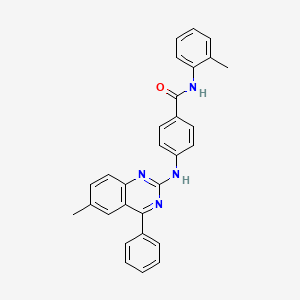

Antibacterial and Antiparasitic Properties

N-[(2-chlorophenyl)methyl]-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide: belongs to the class of 5-nitroimidazoles, historically known for their antibacterial and antiparasitic properties. Notably:

- Metronidazole (Figure 1) is a well-known 5-nitroimidazole used to treat parasitic infections caused by Entamoeba histolytica and Giardia lamblia, as well as anaerobic bacterial infections .

- Fexinidazole (Figure 1) has been authorized as an all-oral treatment against Trypanosoma brucei gambiense, renewing interest in developing new nitroheterocycles for kinetoplastid infections (e.g., leishmaniases, sleeping sickness, and Chagas disease) .

!Figure 1: Metronidazole and Fexinidazole

Synthetic Methods and Derivatives

The compound’s synthetic route involves a novel method using tetrakis(dimethylamino)ethylene (TDAE) methodology on nitroheterocyclic substrates. Starting from a 2-chloromethyl-4-phenylsulfonylmethyl-5-nitroimidazole intermediate, researchers selectively introduced an N-tosylbenzylimine moiety at position 2 without reducing the sulfone at position 4. This led to the formation of N-[(2-chlorophenyl)methyl]-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide . This synthetic approach opens doors to new 2-substituted 5-nitroimidazole derivatives with various electrophiles.

Adsorbent Applications

Interestingly, amino-functionalized zirconium-based metal-organic frameworks (MOFs), such as UiO-66-NH2 , have been explored as adsorbents for the fast removal of herbicides like 2-methyl-4-chlorophenoxy acetic acid (MCPA) from aqueous solutions . While this specific compound is not MCPA, the concept of using MOFs for adsorption applications could extend to related compounds.

Calcium Signal Transduction

Finally, let’s touch on a related area. Ca2+/calmodulin-dependent protein kinase II (CaMKII) plays crucial roles in cell physiology, modulated by CaM binding. Although not directly related to our compound, understanding calcium signal transduction pathways can inform drug development strategies .

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-[3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClN3O4S/c1-2-32-18-9-7-16(8-10-18)14-28-23(30)22-20(11-12-33-22)27(24(28)31)15-21(29)26-13-17-5-3-4-6-19(17)25/h3-12,20,22H,2,13-15H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHLXGWTTCTMSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CN2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NCC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2836869.png)

![4-[4-({1-[(4-Methylphenyl)acetyl]piperidin-4-yl}methoxy)benzoyl]morpholine](/img/structure/B2836871.png)

![8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2836872.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2836875.png)

![N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-3-methoxybenzamide](/img/structure/B2836883.png)

![2-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2836889.png)

![N-(2,6-diethylphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2836891.png)